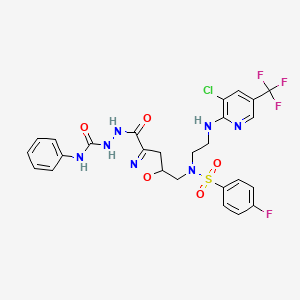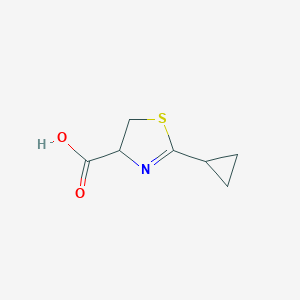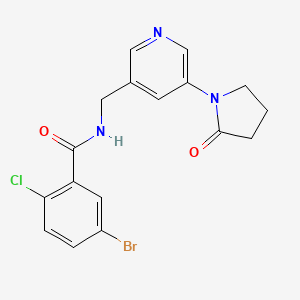![molecular formula C20H26N4O2S B2555921 4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1706265-45-3](/img/structure/B2555921.png)
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyridine ring, a thiophene ring, and a bipiperidine moiety. Pyridine and thiophene rings are aromatic heterocycles that are often found in bioactive molecules . The bipiperidine moiety is a type of piperidine, a six-membered ring containing one nitrogen atom, which is also a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the bipiperidine moiety. The pyridine and thiophene rings are planar due to their aromatic nature, while the bipiperidine moiety might adopt a chair or boat conformation depending on the steric and electronic factors .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the bipiperidine moiety. The pyridine ring is electron-deficient and can act as a base or a nucleophile in reactions. The thiophene ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might contribute to its polarity and solubility in different solvents. The bipiperidine moiety might influence its conformational flexibility .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivatives
Research has been conducted on the synthesis of heterocyclic compounds involving thiophene and pyridine derivatives, which share structural similarities with the mentioned compound. These studies explore the reactivity of these compounds toward different nucleophiles, leading to the formation of various heterocyclic derivatives with potential biological activities. For example, thiophenylhydrazonoacetates have been synthesized and reacted with nitrogen nucleophiles to yield pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).
Biological Activities
Several studies have highlighted the potential biological activities of compounds structurally related to "4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide." For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in vivo following oral administration (Schroeder et al., 2009). Additionally, derivatives of pyridine and thiophene have been investigated for their antioxidant, antitumor, and antimicrobial activities, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013).
Computational and Experimental Studies
Computational chemistry methods and molecular docking analyses have been applied to investigate the non-linear optical (NLO) properties and potential anticancer activities of synthesized compounds, offering insights into their interactions with biological targets. For example, water-mediated synthesis of pyridin-2-yl derivatives has been complemented with computational studies to explore their NLO properties and molecular docking analyses, suggesting their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s designed as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure of the compound and the nature of the biological target .
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to optimize its synthesis, computational studies to predict its properties, and biological assays to evaluate its activity .
Propriétés
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-20(22-19-2-1-15-27-19)24-11-5-16(6-12-24)23-13-7-18(8-14-23)26-17-3-9-21-10-4-17/h1-4,9-10,15-16,18H,5-8,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIAQSHOYIBDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

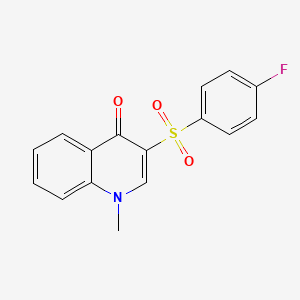
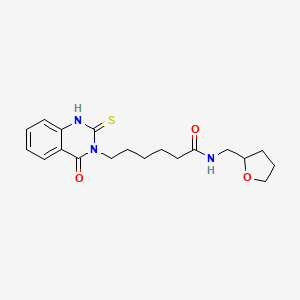

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)
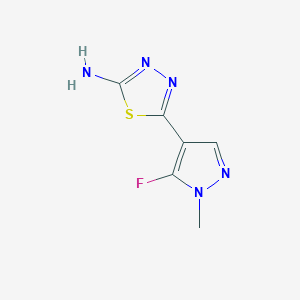
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)
